Product packaging for 1-(4-Chloro-2-methylbenzyl)azetidine(Cat. No.:)

1-(4-Chloro-2-methylbenzyl)azetidine

Cat. No.: B13683528
M. Wt: 195.69 g/mol
InChI Key: CDPJHERSMYPFEP-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Organic Synthesis

Four-membered heterocyclic compounds, including azetidines, oxetanes, and thietanes, are considered unstable organic compounds due to their inherent ring strain. rsc.org This characteristic, however, makes them valuable precursors for synthesizing a wide array of more complex molecules. rsc.org The inclusion of heteroatoms like nitrogen, oxygen, or sulfur within these strained rings introduces diverse electronic, metabolic, and steric properties that are highly sought after in fields like drug design. rsc.org Despite the synthetic challenges posed by their strained nature, recent advancements in chemical synthesis have made these compounds more accessible, fueling their growing importance in therapeutic applications. rsc.orgnih.gov

Unique Reactivity and Strain-Driven Properties of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely dictated by its considerable ring strain, estimated to be approximately 25.4 kcal/mol. lookchem.com This value places it between the less stable, more reactive aziridines (three-membered rings) and the highly stable, less reactive pyrrolidines (five-membered rings). lookchem.com This intermediate stability allows azetidines to be handled with relative ease while also enabling unique, triggerable reactivity under specific reaction conditions. rsc.orgnih.gov The inherent strain facilitates ring-opening reactions when the nitrogen atom is activated by Lewis or Brønsted acids, or through N-quaternization, leading to highly functionalized nitrogenous compounds. rsc.org This strain-driven reactivity makes the azetidine scaffold a versatile tool for synthetic chemists. rsc.org

Contextualization of N-Substituted Azetidine Derivatives in Chemical Research

The functionalization of the azetidine nitrogen atom, creating N-substituted derivatives, is a common strategy to modulate the compound's physical, chemical, and biological properties. The substituent on the nitrogen can influence the ring's reactivity, solubility, and how it interacts with biological targets. N-alkylation and N-arylation are fundamental reactions in the synthesis of diverse azetidine libraries for drug discovery. nih.govorganic-chemistry.org For instance, the introduction of a benzyl (B1604629) group, as in N-benzylazetidine derivatives, can serve as a protecting group or as a key pharmacophoric element. The nature and substitution pattern of the benzyl ring can be fine-tuned to optimize a molecule's properties for specific applications.

Overview of Current Research Landscape on Azetidine Scaffolds

The azetidine scaffold is a burgeoning area of interest in medicinal chemistry and process research. chemrxiv.org Current research focuses on developing novel and efficient synthetic routes to access these four-membered rings. chemrxiv.org Key strategies include intramolecular cyclizations, [2+2] cycloadditions, and innovative methods involving C-H bond activation and amination. rsc.orgorganic-chemistry.org Researchers are actively exploring azetidines as building blocks for creating diverse molecular libraries aimed at identifying new therapeutic agents. nih.gov Their rigid structure provides a fixed conformation that can be advantageous for binding to biological targets, and they are increasingly being incorporated into clinical drug candidates. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClN B13683528 1-(4-Chloro-2-methylbenzyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-[(4-chloro-2-methylphenyl)methyl]azetidine

InChI

InChI=1S/C11H14ClN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

CDPJHERSMYPFEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CN2CCC2

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzylazetidine Derivatives

Novel Approaches to Azetidine (B1206935) Ring Construction

The synthesis of the strained azetidine ring requires specialized methods that can overcome the inherent ring strain. Recent advancements have led to a variety of innovative strategies for constructing the N-benzylazetidine scaffold.

Intramolecular Cyclization Strategies for N-Benzylazetidines

Intramolecular cyclization is a powerful and common method for forming azetidine rings. This approach involves the formation of a carbon-nitrogen bond within a single molecule to close the four-membered ring.

One notable strategy is the intramolecular aminolysis of cis-3,4-epoxy amines , which can be catalyzed by Lewis acids such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3). nih.govfrontiersin.org This reaction proceeds with high regioselectivity to afford azetidines in good yields. nih.govfrontiersin.org The presence of various substituents on the benzyl (B1604629) group, including electron-donating and electron-withdrawing groups, is well-tolerated in this process. nih.govfrontiersin.org

Another innovative approach is the photoinduced copper-catalyzed anti-Baldwin radical cyclization of ynamides . nih.gov This method allows for a 4-exo-dig cyclization, which is typically disfavored by Baldwin's rules, to proceed efficiently under visible light irradiation. nih.gov This strategy offers a high degree of functional group tolerance and provides access to a wide range of substituted azetidines. nih.gov

Cyclization Strategy Catalyst/Conditions Key Features Applicability to N-Benzylazetidines
Intramolecular aminolysis of cis-3,4-epoxy aminesLa(OTf)3High regioselectivity, good yields, tolerance of various benzyl substituents. nih.govfrontiersin.orgApplicable for the synthesis of 3-hydroxy-N-benzylazetidine derivatives.
Photoinduced anti-Baldwin radical cyclization of ynamidesCopper complex, visible light4-exo-dig cyclization, high functional group tolerance. nih.govSuitable for preparing exocyclic-alkene-containing N-benzylazetidines.

Regio- and Stereoselective Cycloaddition Reactions

Cycloaddition reactions provide a direct and atom-economical route to the azetidine core. The aza Paternò–Büchi reaction , a [2+2] photocycloaddition of an imine and an alkene, is a prominent example. rsc.orgresearchgate.net This reaction can be promoted by visible light and allows for the synthesis of functionalized azetidines with high regio- and stereoselectivity. rsc.orgrsc.org The development of new protocols has expanded the scope of this reaction to include previously challenging acyclic imines. researchgate.net

Cycloaddition Reaction Conditions Key Features Applicability to N-Benzylazetidines
Aza Paternò–Büchi ReactionVisible light, triplet sensitizer[2+2] photocycloaddition, high regio- and stereoselectivity. rsc.orgrsc.orgCan be used to synthesize a variety of substituted N-benzylazetidines from the corresponding N-benzyl imines.

Ring Contraction and Expansion Methods for Azetidine Formation

Ring contraction and expansion reactions offer alternative pathways to the azetidine scaffold from more readily available starting materials. For instance, N-sulfonylazetidines can be synthesized via a ring contraction of α-bromo-N-sulfonylpyrrolidinones . rsc.org This method involves a nucleophilic addition to the amide carbonyl followed by an intramolecular SN2 reaction. rsc.org

Conversely, ring expansion of aziridines provides another route to azetidines. medwinpublishers.com For example, a Rh-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones can produce 2-alkenyl azetidine products. researchgate.net

Method Starting Material Key Transformation Applicability to N-Benzylazetidines
Ring Contractionα-bromo-N-sulfonylpyrrolidinonesNucleophilic addition followed by intramolecular cyclization. rsc.orgPotentially adaptable for N-benzyl derivatives by subsequent N-alkylation.
Ring ExpansionAziridinesRh-catalyzed one-carbon expansion with vinyl carbenes. researchgate.netApplicable for the synthesis of 2-alkenyl-N-benzylazetidines.

Catalyst-Mediated Azetidine Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis plays a crucial role in the development of efficient and selective methods for azetidine synthesis. Transition metal catalysts, such as those based on palladium, copper, and iron, have been extensively used.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines enables the synthesis of azetidines. organic-chemistry.orgCopper-catalyzed photoinduced radical annulation of aliphatic amines with alkynes is another powerful method for constructing azetidine rings. nih.gov Furthermore, iron-catalyzed thiol alkylation of azetidin-3-ols provides a mild route to 3-aryl-3-sulfanyl azetidines. nih.gov

Organocatalysis has also emerged as a valuable tool. For example, amine-catalyzed cycloadditions of allenoates and imines can lead to the formation of azetidines. magtech.com.cn

Catalyst Type Example Reaction Key Features Applicability to N-Benzylazetidines
Palladium CatalysisIntramolecular C-H aminationActivation of unactivated C-H bonds. organic-chemistry.orgCan be applied to precursors with a benzyl group on the nitrogen.
Copper CatalysisPhotoinduced radical annulation[3+1] radical cascade cyclization. nih.govSuitable for the synthesis of highly substituted N-benzylazetidines.
Iron CatalysisThiol alkylation of azetidinolsMild reaction conditions. nih.govUseful for introducing sulfur-containing functional groups to N-benzylazetidinols.
OrganocatalysisAmine-catalyzed cycloadditionMetal-free conditions. magtech.com.cnProvides an alternative, milder route to certain N-benzylazetidine derivatives.

Functionalization and Derivatization of Preformed Azetidine Scaffolds

The functionalization of a pre-existing azetidine ring is a key strategy for creating diverse libraries of azetidine-containing compounds. This approach allows for the late-stage modification of the azetidine core, which is particularly valuable in drug discovery.

C-H Activation and Direct Arylation/Alkenylation of Azetidine Rings

Direct C-H activation has become a powerful tool for the functionalization of azetidines, enabling the introduction of aryl and alkenyl groups without the need for pre-functionalization. Palladium-catalyzed C-H activation has been successfully employed for the arylation of N-protected azetidine-2-carboxylic acids. nih.gov This method allows for the introduction of a wide range of aryl groups at the C-3 position of the azetidine ring. nih.gov

The development of strain-release arylations offers another avenue for the bis-functionalization of azetidines. rsc.org This strategy involves the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes, leading to the selective formation of 3-arylated azetidine intermediates. rsc.org

Functionalization Method Catalyst/Reagent Position of Functionalization Key Features
C-H Activation/ArylationPd(OAc)2 / AgOAcC-3Direct functionalization of C-H bonds. nih.gov
Strain-Release ArylationOrganometallic reagentsC-3Bis-functionalization in a single pot. rsc.org

Nucleophilic and Electrophilic Functionalization at Various Ring Positions

The functionalization of the azetidine ring is a key strategy for creating diverse derivatives. The inherent ring strain of azetidines influences their reactivity, making them susceptible to various transformations. rsc.org Both nucleophilic and electrophilic functionalization methods have been developed to modify the azetidine core at its carbon centers.

One powerful method for functionalization at the C2 position involves the base-promoted metalation, specifically α-lithiation, of N-substituted azetidines. nih.gov When an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group, is present on the nitrogen atom, treatment with a strong lithium base leads to exclusive deprotonation at the C2 position. The resulting lithiated intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of diverse substituents. nih.gov This sequence provides access to a wide range of C2-functionalized azetidines. nih.gov

Direct C(sp³)–H functionalization has also emerged as a sophisticated tool for modifying the azetidine ring. For instance, palladium-catalyzed C(sp³)–H arylation has been used to introduce aryl groups at the C3 position of the azetidine ring. rsc.org This approach avoids the need for pre-functionalized substrates, offering a more direct route to complex molecules.

Electrophilic azetidinylation represents another strategy, where azetidinyl trichloroacetimidates act as electrophilic reagents. These compounds can react with a broad spectrum of nucleophiles, enabling the direct installation of the azetidine motif onto other molecules. chemrxiv.orgrsc.orgrsc.org This method facilitates modular access to libraries of functionalized azetidines. chemrxiv.orgrsc.orgrsc.org

The table below summarizes various functionalization strategies for the azetidine ring.

Functionalization Type Ring Position Methodology Reagents Outcome Reference
Electrophilic TrappingC2α-Lithiations-BuLi, (-)-sparteine (B7772259), Electrophile (e.g., Alkyl Halides, Boc₂O)Highly enantioenriched 2,2-disubstituted azetidines nih.gov
C-H ArylationC3Palladium-Catalyzed C(sp³)–H ActivationPd(OAc)₂, AgOAc, Aryl IodideC3-arylated azetidines rsc.org
Electrophilic AzetidinylationN/AReaction with Electrophilic Azetidine SynthonAzetidinyl trichloroacetimidates, NucleophilesDirect installation of the azetidine ring onto various molecules chemrxiv.orgrsc.org
Nucleophilic SubstitutionC3Hiyama Cross-Coupling3-Iodoazetidine, Arylsilanes, Palladium Catalyst3-Arylazetidines organic-chemistry.org

Diversification of N-Benzylazetidine through Side-Chain Modifications

Beyond functionalizing the heterocyclic ring itself, modifications to the N-benzyl side-chain provide another avenue for structural diversification. The aromatic ring of the benzyl group can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups.

Furthermore, the nitrogen atom of the N-benzylazetidine can direct metalation to the ortho position of the benzyl group. This ortho-directing metalation capability turns the azetidine ring into an effective directing group, enabling regioselective functionalization of the aromatic side-chain. nih.gov For instance, treatment with a strong base can lead to deprotonation at the ortho-position of the benzyl ring, and the resulting anion can be quenched with electrophiles to introduce substituents specifically at that position.

Late-stage modification is a particularly valuable strategy in medicinal chemistry, and the principles can be applied to N-benzylazetidine derivatives. For example, functional handles incorporated into the side-chain can be used for subsequent reactions. A propargyl group on the nitrogen could be used in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach larger molecular fragments. researchgate.net Similarly, modifications of substituents on the benzyl ring, such as the chloro or methyl groups in "1-(4-Chloro-2-methylbenzyl)azetidine," can be achieved through various transition-metal-catalyzed cross-coupling reactions.

The table below illustrates potential side-chain modification strategies.

Modification Target Methodology Potential Reagents Outcome Reference Principle
Benzyl Ring (Ortho Position)Directed Ortho-Metalationn-BuLi/t-BuOK, ElectrophilesOrtho-functionalized N-benzylazetidines nih.gov
Benzyl Ring SubstituentsCross-Coupling ReactionsPalladium or Copper catalysts, Boronic acids, Amines, etc.Diversification of existing substituents on the aromatic ringN/A
N-SubstituentClick ChemistryAzide-containing molecules, Cu(I) catalyst (if N-substituent is an alkyne)Conjugation to other molecules researchgate.net
N-SubstituentNucleophilic SubstitutionAlkyl HalidesN-alkylation of azetidines without N-functionalization nih.gov

Asymmetric Synthesis of Azetidine Enantiomers and Diastereomers

The synthesis of enantiomerically pure azetidines is of great importance, and significant research has been dedicated to developing methods for controlling both absolute (enantiomers) and relative (diastereomers) stereochemistry.

Enantioselective Catalytic Methods for Azetidine Synthesis

Catalytic asymmetric synthesis provides an efficient means to access chiral azetidines from achiral or racemic precursors. Various catalytic systems have been developed to achieve high enantioselectivity.

Organocatalysis has been successfully employed for the enantioselective synthesis of C2-functionalized azetidines. A multi-step protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent cyclization, can produce chiral azetidines with high enantiomeric excess (ee). nih.gov

Phase-transfer catalysis is another powerful strategy. Using novel cinchona alkaloid-derived phase-transfer catalysts, spirocyclic azetidine oxindoles can be synthesized with excellent enantioselectivity (up to 2:98 er) through intramolecular C-C bond formation. nih.govacs.org

Transition metal catalysis offers a broad range of possibilities. Copper-catalyzed asymmetric boryl allylation of azetines allows for the difunctionalization of the C=C bond, creating two new stereogenic centers in the resulting 2,3-disubstituted azetidine with high enantioselectivity. acs.org Chiral phosphoric acids have also been used as catalysts for the desymmetrization of meso-N-acyl-azetidines via nucleophilic ring-opening, yielding chiral products with high ee. nih.gov

The following table details several enantioselective catalytic methods.

Catalyst Type Reaction Substrate Yield Enantiomeric Excess (ee) / Enantiomeric Ratio (er) Reference
Organocatalystα-Chlorination/CyclizationAldehydes22-32% (overall)84-92% ee nih.gov
Chiral Phase-Transfer CatalystIntramolecular C-C CyclizationIsatin-derived diazo compoundsHighup to 2:98 er nih.govacs.org
Copper/Bisphosphine ComplexBoryl AllylationAzetines>95%>99% ee acs.org
Chiral Phosphoric AcidDesymmetrizationmeso N-acylazetidine99%88% ee nih.gov
Azetidine-containing Binuclear Zinc CatalystMichael AdditionPhosphitesN/AHigh enantioselectivity rsc.org

Diastereoselective Control in N-Benzylazetidine Formation

When synthesizing azetidines with multiple stereocenters, controlling the diastereoselectivity is crucial. This can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

Substrate-controlled diastereoselectivity often relies on using a chiral starting material where the existing stereocenter directs the formation of a new one. For example, the cyclization of a chiral γ-amino alcohol can proceed with high diastereoselectivity, where the stereochemistry of the alcohol and amine groups dictates the preferred conformation for ring closure.

Reagent-controlled methods are also common. The α-lithiation of N-Boc-2-aryl-azetidines followed by quenching with an electrophile can proceed with high diastereoselectivity (dr > 85:15), where the bulky N-Boc group and the chiral ligand (-)-sparteine guide the approach of the electrophile. nih.gov

Catalytic methods can also provide excellent diastereocontrol. For example, in the asymmetric tandem conjugate addition-protonation of N-benzyl imines to α-substituted enals, a cinchonium salt catalyst was able to control the reaction to produce chiral amines with 1,3-stereocenters in a highly diastereoselective and enantioselective manner. nih.gov While not a direct azetidine synthesis, the principles of controlling non-adjacent stereocenters are highly relevant.

Methodology Key Feature Typical Outcome Reference Principle
Intramolecular CyclizationChiral γ-amino alcohol precursorFormation of one diastereomer preferentially organic-chemistry.org
Lithiation/Electrophilic TrappingUse of chiral ligand ((-)-sparteine)High diastereomeric ratio (dr > 85:15) nih.gov
Catalytic Tandem ReactionChiral small-molecule catalystControl over chemo-, regio-, diastereo-, and enantioselectivity nih.gov

Chemoenzymatic Approaches to Chiral Azetidine Derivatives

Chemoenzymatic synthesis merges the versatility of chemical reactions with the exceptional selectivity of biocatalysts. This approach is particularly effective for producing highly enantiopure compounds.

A primary chemoenzymatic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of a racemic precursor, allowing for the separation of the unreacted, enantiopure substrate from the product. For example, amine transaminases (ATAs) or hydrolases can be used for the kinetic resolution of racemic azetidine derivatives or their precursors. nih.gov Monoamine oxidase (MAO) variants have also been employed in chemoenzymatic deracemization cascades to synthesize chiral amines. researchgate.net

These enzymatic reactions are valued for their high selectivity and ability to operate under mild conditions, often avoiding the need for protecting groups. researchgate.net The combination of a chemical synthesis to create a racemic or meso azetidine precursor, followed by an enzymatic resolution or desymmetrization step, provides a powerful and efficient route to valuable chiral building blocks.

Enzyme Class Reaction Type Substrate Type Outcome Reference
Amine Transaminase (ATA)Kinetic ResolutionRacemic 3-aminoazetidine precursorEnantioenriched 3-aminoazetidine nih.gov
Hydrolase / ProteaseKinetic ResolutionRacemic azetidine ester/amide precursorEnantioenriched azetidine ester/amide and corresponding acid/amine nih.gov
Keto Reductase (KRED)Asymmetric ReductionN-protected-3-azetidinoneChiral N-protected-3-hydroxyazetidine nih.gov
Monoamine Oxidase (MAO)Deracemization CascadeRacemic amineEnantiopure amine researchgate.net

Exploration of Ring-Opening Reactions and Pathways

Ring-opening reactions are a hallmark of azetidine chemistry, largely driven by the inherent strain of the four-membered ring. nih.govacs.org These transformations provide a versatile route to a variety of acyclic amine derivatives and are fundamental to the synthetic utility of azetidines.

Strain-Release Mechanisms in Azetidine Transformations

The reactivity of azetidines is intrinsically linked to their significant ring strain, which is estimated to be approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is intermediate between the highly strained aziridines (approx. 27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This stored energy provides a thermodynamic driving force for reactions that lead to the cleavage of the ring, thereby alleviating the strain.

The release of this strain can be initiated through various mechanisms, most commonly by nucleophilic attack or acid catalysis, leading to the cleavage of a carbon-nitrogen bond. For a compound like this compound, protonation of the nitrogen atom under acidic conditions would render the ring more susceptible to nucleophilic attack, facilitating ring-opening. The stability of the resulting carbocation or the transition state leading to the ring-opened product is a critical factor in these transformations.

Cyclic AmineRing Strain Energy (kcal/mol)
Aziridine (B145994)26.7 - 27.7
Azetidine 25.2 - 25.4
Pyrrolidine (B122466)5.4 - 5.8
Piperidine (B6355638)0

Role of Substituents on Ring Stability and Reactivity

The substituents on the azetidine ring, particularly on the nitrogen atom, play a crucial role in modulating its stability and reactivity. In this compound, the N-substituent is a 4-chloro-2-methylbenzyl group. This group can influence the reaction pathways through both electronic and steric effects.

Electronic Effects: The benzyl group itself is electron-withdrawing, which can decrease the basicity of the azetidine nitrogen compared to a simple N-alkyl azetidine. The additional chloro and methyl groups on the phenyl ring will further modulate this effect. The chlorine atom at the para-position is electron-withdrawing through induction but electron-donating through resonance. The methyl group at the ortho-position is electron-donating. These competing effects will influence the pKa of the azetidine nitrogen, which in turn affects the ease of protonation and subsequent acid-catalyzed ring-opening reactions. nih.gov A lower pKa would suggest that stronger acidic conditions are required to initiate such reactions. nih.gov

Steric Effects: The bulky 4-chloro-2-methylbenzyl group can sterically hinder the approach of nucleophiles to the nitrogen atom and the adjacent carbon atoms of the ring. This steric hindrance can influence the regioselectivity of ring-opening reactions, potentially favoring attack at the less hindered carbon atom.

Studies on various N-substituted azetidines have shown that electron-withdrawing groups on the nitrogen generally increase the stability of the ring towards certain decomposition pathways. nih.gov Conversely, bulky substituents can introduce additional strain, which might, in some contexts, facilitate ring-opening.

N-Substituent on AzetidinePredicted Effect on Ring StabilityRationale
Alkyl (e.g., Ethyl)BaselineReference for comparison.
PhenylDecreased (acidic media)Protonation can lead to destabilization. nih.gov
PyridylIncreased (acidic media)Protonation occurs on the more basic pyridyl nitrogen, protecting the azetidine ring. nih.gov
4-Chloro-2-methylbenzyl Likely increased The electron-withdrawing nature of the benzyl group can decrease the basicity of the azetidine nitrogen, potentially increasing its stability towards acid-mediated decomposition.

Reaction Kinetics and Thermodynamic Profiles of Azetidine Transformations

The kinetics and thermodynamics of azetidine transformations are intrinsically linked to the strain-release principle. Ring-opening reactions are generally thermodynamically favorable due to the significant release of strain energy. The activation energy for these reactions, however, can be substantial, often requiring catalysis (e.g., acid or metal catalysis) to proceed at a reasonable rate.

While specific kinetic and thermodynamic data for this compound are not available, general trends can be inferred. The rate of acid-catalyzed ring-opening, for instance, would be dependent on the concentration of the acid and the pKa of the azetidine. The 4-chloro-2-methylbenzyl substituent, by influencing the electron density on the nitrogen, will affect this pKa and thus the reaction rate. Computational studies on similar systems could provide quantitative estimates of the activation barriers and reaction enthalpies for various potential transformations of this molecule. mit.eduresearchgate.net

Stereochemical Evolution in Azetidine-Based Reactions

When azetidines with stereocenters undergo reactions, the stereochemical outcome is of significant interest. For reactions involving this compound, if the azetidine ring itself is substituted to create chirality, its reactions can proceed with either retention or inversion of stereochemistry, depending on the mechanism.

For instance, nucleophilic ring-opening reactions often proceed via an SN2 mechanism, which would lead to inversion of configuration at the carbon center being attacked. The stereochemical course of cycloaddition reactions involving the azetidine framework would be dictated by the concerted or stepwise nature of the reaction. nih.gov The presence of the chiral N-benzyl substituent, if resolved into its enantiomers, could also induce stereoselectivity in reactions at the azetidine ring, a principle often exploited in asymmetric synthesis. ua.esiupac.org

Identification and Characterization of Reaction Intermediates

The mechanistic pathways of azetidine reactions often involve transient intermediates that can be challenging to detect but are crucial for understanding the reaction course. In acid-catalyzed ring-opening reactions, a key intermediate is the azetidinium ion , formed by the protonation of the nitrogen atom. nih.govrsc.orgrsc.org This protonated species is significantly more electrophilic and susceptible to nucleophilic attack.

In other transformations, such as those initiated by light or radical initiators, radical intermediates can be formed. acs.org Furthermore, in some rearrangement reactions, more complex bicyclic or bridged intermediates, such as bicyclic aziridinium (B1262131) ions, have been proposed and in some cases isolated. lookchem.com The characterization of these intermediates often relies on spectroscopic techniques like NMR, carried out at low temperatures to increase their lifetime, as well as computational modeling to predict their structures and energies. For this compound, the formation of an N-(4-chloro-2-methylbenzyl)azetidinium ion would be the expected first step in acid-mediated reactions.

Research and Applications

There is a notable absence of specific studies on the biological activity or material applications of 1-(4-Chloro-2-methylbenzyl)azetidine in the public domain. However, the structural motifs present in the molecule are found in compounds with documented biological relevance. For example, various N-benzyl derivatives and compounds containing a chlorobenzyl moiety are explored in medicinal chemistry for their potential therapeutic effects. medwinpublishers.com Given the increasing use of functionalized azetidines in drug discovery, it is plausible that this compound or its close analogs could be synthesized as part of a larger library of compounds for screening against various biological targets. Its true potential remains an area for future investigation.

Computational Chemistry and Theoretical Studies on Azetidine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of molecules. researchgate.netnih.govdergipark.org.tr These methods allow for the detailed analysis of orbitals, charge distribution, and molecular properties that govern the reactivity of azetidine (B1206935) derivatives. For a molecule like 1-(4-Chloro-2-methylbenzyl)azetidine, such calculations can elucidate how the electronic properties of the substituted benzyl (B1604629) group influence the azetidine ring.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the feasibility and outcome of chemical reactions, particularly pericyclic reactions. wikipedia.orglibretexts.org It posits that reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

Recent computational studies have successfully used FMO theory to predict the outcomes of reactions that form azetidines. mit.edu For instance, in the visible light-mediated aza Paternò-Büchi reaction, which is a [2+2]-cycloaddition between an imine equivalent (like an oxime) and an alkene, the success of the reaction is determined by the matching of the frontier molecular orbital energies. nih.gov DFT computations can reveal that a smaller HOMO-LUMO energy gap between the reactive components lowers the transition-state energy, thus promoting the desired cycloaddition over competing side reactions like alkene dimerization. nih.gov

For the synthesis of an N-benzylazetidine, FMO theory can be used to screen potential alkene and imine precursors. The electronic effects of substituents on these precursors can be computationally modeled to tune their HOMO and LUMO energy levels for optimal reactivity.

Table 1: Hypothetical Frontier Orbital Energies (eV) for Azetidine Synthesis Precursors This table illustrates how substituents might alter orbital energies, influencing reactivity based on FMO principles.

Precursor (Alkene) Substituent HOMO (eV) LUMO (eV) Precursor (Imine) Substituent HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Ethene H -10.51 1.89 Methanimine H -10.70 1.30 Small
Propene -CH₃ (EDG) -9.80 1.95 Ethanimine -CH₃ (EDG) -10.15 1.45 Smaller

Note: EDG = Electron Donating Group; EWG = Electron Withdrawing Group. Data is illustrative.

The reactivity of azetidines is fundamentally linked to their inherent ring strain. rsc.org The azetidine ring possesses a significant strain energy of approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines (~27.7 kcal/mol) and the relatively strain-free pyrrolidines (~5.4 kcal/mol). rsc.org This strain facilitates ring-opening reactions that are less accessible in five-membered ring systems.

Computational methods can accurately quantify ring strain using theoretical constructs like isodesmic reactions. researchgate.net An isodesmic reaction is a hypothetical reaction where the number and type of bonds on both sides of the equation are conserved, allowing for the isolation and calculation of strain energy.

Furthermore, the calculation of Bond Dissociation Energies (BDEs) for the C-C and C-N bonds within the azetidine ring is critical for predicting its stability and reaction pathways. ugm.ac.id The strengths of these bonds, influenced by substituents on the ring or the nitrogen atom, determine the regioselectivity of nucleophilic ring-opening reactions. nih.gov For this compound, theoretical calculations could predict whether a nucleophile would preferentially attack the C2 or C4 position by comparing the BDEs of the respective C-N bonds and the stability of the resulting transition states.

Table 2: Comparison of Ring Strain Energies in Cyclic Amines

Heterocycle Ring Size Ring Strain (kcal/mol) Computational Method Reference
Aziridine (B145994) 3 ~27.7 rsc.org
Azetidine 4 ~25.4 rsc.org
Pyrrolidine (B122466) 5 ~5.4 rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

MD simulations can map the conformational landscape of such molecules, identifying low-energy conformers and the energy barriers between them. nih.gov This is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. The simulation can track key dihedral angles and intermolecular distances, providing insight into preferred binding modes and the influence of the substituent pattern on the molecule's three-dimensional structure.

Prediction of Reaction Pathways and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. chemrxiv.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of a reaction's kinetic feasibility.

For azetidine systems, these methods have been used to understand the regioselectivity of ring-opening reactions of azetidinium ions. nih.gov DFT calculations can model the approach of a nucleophile and compare the activation barriers for attack at different carbon atoms of the ring, explaining experimentally observed product ratios. Similarly, for cycloaddition reactions that form azetidines, computational modeling can identify the lowest-energy pathway and rationalize the observed stereoselectivity. nih.gov

Structure-Reactivity Relationship Studies of N-Benzylazetidine Derivatives

Structure-Reactivity Relationships (SRRs) aim to connect changes in a molecule's structure with its chemical reactivity. chemrxiv.org For N-benzylazetidine derivatives, the substituents on the aromatic ring can profoundly impact the reactivity of the azetidine moiety. The chloro and methyl groups on this compound, for example, exert both electronic and steric effects.

Computational studies can quantify these effects. By calculating properties such as the charge on the azetidine nitrogen or the energy of the HOMO across a series of derivatives with different substituents, a quantitative structure-reactivity relationship (QSRR) can be established. mdpi.com For instance, electron-withdrawing groups on the benzyl ring would decrease the basicity and nucleophilicity of the nitrogen atom, which would in turn affect its reactivity in subsequent reactions. These computed parameters can be correlated with experimental kinetic data to build predictive models.

Table 4: Illustrative QSRR for a Hypothetical Ring-Opening Reaction This table shows a hypothetical correlation between a substituent's electronic parameter and a calculated reaction barrier.

Benzyl Substituent Hammett Parameter (σ) Calculated Activation Energy (kcal/mol) Predicted Reactivity
4-Methoxy (-OCH₃) -0.27 22.5 Lower
4-Methyl (-CH₃) -0.17 21.8 Moderate
Hydrogen (-H) 0.00 20.7 Baseline
4-Chloro (-Cl) 0.23 19.5 Higher

Note: Data is for illustrative purposes only.

In Silico Screening for Novel Reactivity Patterns

In silico screening uses computational power to evaluate large virtual libraries of compounds for desired properties, accelerating the discovery process. researchgate.netresearchgate.net While commonly used in drug discovery to screen for biological activity, the same principles can be applied to search for novel chemical reactivity. peerscientist.comnih.gov

A virtual library of N-benzylazetidine derivatives with diverse substitution patterns could be generated. High-throughput computational methods could then be used to rapidly calculate key reactivity descriptors for each molecule, such as the HOMO-LUMO gap, activation energies for a model reaction (e.g., ring-opening with a standard nucleophile), or bond dissociation energies. This screening could identify derivatives with unusual electronic properties or predicted reactivity, flagging them as promising candidates for synthetic exploration. This approach moves beyond traditional, intuition-driven chemical synthesis toward a data-driven discovery of new reactive scaffolds.

Advanced Spectroscopic and Analytical Methodologies for Research

Elucidation of Complex Azetidine (B1206935) Structures and Stereochemistry

The precise determination of the molecular structure and spatial arrangement of atoms in azetidine derivatives is crucial for understanding their chemical properties and potential applications. Advanced spectroscopic and analytical methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a molecule like "1-(4-Chloro-2-methylbenzyl)azetidine," one-dimensional ¹H and ¹³C NMR provide initial structural information. However, for an unambiguous assignment of all signals and to probe through-bond and through-space correlations, two-dimensional (2D) NMR techniques are employed. ipb.ptnih.govmdpi.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the azetidine ring and the benzyl (B1604629) substituent.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting the benzyl group to the azetidine ring and for confirming the substitution pattern on the aromatic ring. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's conformation and the relative stereochemistry of substituents on the azetidine ring. ipb.pt

Solid-State NMR (ssNMR) offers the unique ability to study the conformation and dynamics of molecules in the solid phase. mdpi.com For "this compound," ssNMR could be used to investigate the preferred conformation of the azetidine ring and the orientation of the benzyl group in the crystalline state, providing insights into packing effects and intermolecular interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Azetidine-2,4 CH₂~3.2-3.5 (t)~55-60COSY with Azetidine-3 CH₂, HMBC to Benzyl CH₂
Azetidine-3 CH₂~2.0-2.3 (quint)~18-22COSY with Azetidine-2,4 CH₂
Benzyl CH₂~3.6-3.8 (s)~60-65HMBC to Azetidine-2,4 CH₂ and Aromatic Carbons
Aromatic CH₃~2.3 (s)~18-21HMBC to Aromatic Carbons
Aromatic CH~7.1-7.3~128-135COSY with other Aromatic CH, HMBC to Benzyl CH₂ and CH₃

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is invaluable for confirming the identity of "this compound" and for elucidating reaction mechanisms by identifying intermediates and byproducts. mdpi.com

The fragmentation pattern in the mass spectrum can provide structural information. For N-benzyl azetidines, common fragmentation pathways include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable azetidinium ion or a benzyl radical.

Benzylic cleavage: Cleavage of the bond between the benzyl group and the nitrogen atom, resulting in a tropylium (B1234903) ion (m/z 91) and the protonated azetidine ring. youtube.com

By analyzing the exact masses of these fragments, the elemental composition of each piece can be confirmed, lending strong support to the proposed structure and fragmentation mechanism.

Table 2: Predicted Key Mass Fragments for this compound Note: Based on common fragmentation patterns of N-benzyl amines.

Fragment IonPredicted m/zDescription
[M+H]⁺Calculated for C₁₁H₁₅ClN⁺Protonated molecular ion
[C₈H₈Cl]⁺~1394-Chloro-2-methylbenzyl cation
[C₄H₈N]⁺~70Azetidinium fragment from alpha-cleavage
[C₇H₇]⁺91Tropylium ion (rearranged benzyl fragment)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral centers. vensel.orgeurjchem.com If "this compound" is synthesized in a way that could produce stereoisomers, or if it is resolved into its enantiomers, X-ray crystallography of a suitable single crystal can unambiguously establish the spatial arrangement of all atoms. This technique provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is crucial for structure-activity relationship studies and for understanding intermolecular interactions in the crystal lattice.

In-Situ Reaction Monitoring Techniques for Mechanistic Insights

Understanding the mechanism of a chemical reaction is key to its optimization and control. In-situ monitoring techniques allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. mdpi.comyoutube.com Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. nih.govxjtu.edu.cn By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, characteristic vibrational frequencies of functional groups can be monitored as the reaction progresses. For the synthesis of "this compound," one could monitor the disappearance of the N-H stretch of a precursor amine and the appearance of bands associated with the formation of the C-N bonds of the azetidine ring. mdpi.com

Spectroscopic Probes for Investigating Reaction Dynamics

The data obtained from in-situ monitoring can be used to develop kinetic models of the reaction. acs.org By tracking the concentration of key species over time under different reaction conditions (e.g., temperature, concentration of reactants and catalysts), one can determine the reaction order, rate constants, and activation energy. This information provides a quantitative understanding of the reaction dynamics and can be used to identify the rate-determining step of the reaction mechanism.

Chromatographic Techniques for High-Resolution Separation and Analysis of Isomers

Chromatography is essential for the separation and purification of the target compound from starting materials, byproducts, and any potential isomers. researchgate.netuta.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of organic compounds. For "this compound," reversed-phase HPLC would likely be the method of choice for purity assessment. If the synthesis could result in enantiomers, chiral HPLC, using a stationary phase containing a chiral selector, can be used to separate and quantify the individual enantiomers. rsc.orgnih.govnih.govwvu.edumdpi.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. "this compound" is likely amenable to GC analysis, which can be used to assess purity and separate it from related impurities. mdpi.comyoutube.com GC can also be effective in separating constitutional isomers. uta.edu

Application of Azetidine Scaffolds in Material Science and Catalyst Design Research

Azetidine (B1206935) Derivatives as Monomers for Polymer Synthesis Research

The ring strain inherent in azetidine derivatives makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. rsc.orgresearchgate.net Both cationic and anionic ROP methods have been investigated to produce polymers with various structures, such as linear or branched architectures. utwente.nl The resulting polyamines have shown potential for a range of applications, including as antibacterial coatings, for CO2 adsorption, and in materials templating. rsc.orgutwente.nl

The polymerization of azetidine and its derivatives can be initiated by cationic species. researchgate.net For instance, the cationic ring-opening polymerization of unsubstituted azetidine results in hyperbranched poly(trimethylenimine). utwente.nl Research has also delved into the polymerization of N-substituted azetidines. researchgate.net In some cases, these polymerizations can proceed in a "living" manner, allowing for control over the polymer's molecular weight and structure. researchgate.net

Anionic ring-opening polymerization (AROP) is another route, particularly for N-sulfonylated azetidines. researchgate.netacs.org For example, N-(methanesulfonyl)azetidine has been shown to undergo anionic ROP at elevated temperatures. acs.org The activation of the azetidine nitrogen by an electron-withdrawing group, such as a sulfonyl group, facilitates this type of polymerization. researchgate.net

The properties of the resulting polymers are influenced by the structure of the azetidine monomer and the polymerization method used. For instance, replacing L-proline with L-azetidine-2-carboxylic acid in polypeptides has been shown to increase the flexibility of the polymer chain. nih.gov

Below is a table summarizing research findings on the polymerization of various azetidine derivatives.

Azetidine MonomerPolymerization MethodResulting PolymerKey Research Findings
AzetidineCationic Ring-Opening Polymerization (CROP)Hyperbranched Poly(trimethylenimine) (hbPTMI)The polymerization proceeds via a cationic mechanism, similar to that of aziridine (B145994). Dimer formation is a significant initial step in the reaction. utwente.nlacs.org
N-AlkylazetidinesCationic Ring-Opening Polymerization (CROP)"Living" polymersCertain N-alkylazetidines can undergo living polymerization, allowing for controlled polymer synthesis. researchgate.net
N-(methanesulfonyl)azetidine (MsAzet)Anionic Ring-Opening Polymerization (AROP)p(MsAzet)Polymerization occurs at temperatures above 100 °C in the presence of an anionic initiator. acs.org
L-azetidine-2-carboxylic acid (Aze)Peptide SynthesisPoly(Aze), Poly(Pro-Aze), Poly(Aze3-Pro3)Polymers containing Aze are more flexible than poly(Pro) due to a greater number of allowed conformational states. nih.gov
N-n-butylazetidine and N-iso-butylazetidineCarbonylative Polymerization with CO (Cobalt catalyst)Poly(γ-lactams)This method provides a route to poly(γ-lactams) by overcoming challenges associated with the ROP of γ-lactams. utwente.nl

Azetidine-Based Ligands in Asymmetric Catalysis Research

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric catalysis since the early 1990s. birmingham.ac.ukresearchgate.net The rigidity of the azetidine scaffold can lead to enhanced control of the catalytic pocket, resulting in increased enantioselectivity in chemical reactions. rsc.org These ligands have been successfully applied in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net

The synthesis of these chiral ligands often starts from readily available precursors like azetidine-2-carboxylic acid. researchgate.net The development of azetidine-derived catalytic systems has been benchmarked against analogous systems containing aziridine and pyrrolidine (B122466) rings. birmingham.ac.ukresearchgate.net

One area of application is in metal-catalyzed reactions. For instance, new vicinal diamines based on azetidine cores have been synthesized and their palladium complexes have been evaluated as catalysts in Suzuki-Miyaura coupling reactions. mdpi.com These catalytic systems have shown efficiency in the preparation of variously substituted biaryls from aryl halides, including chlorides, with catalyst loadings as low as 0.001%. mdpi.com

Furthermore, azetidine-derived dinuclear zinc catalysts have been developed for asymmetric conjugate additions. nih.gov An "AzePhenol" dinuclear zinc catalytic system has been successfully used for the asymmetric Michael addition of 4-hydroxyl pyrones and 4-hydroxycoumarins to β,γ-unsaturated α-keto esters, achieving high yields and excellent enantioselectivities. nih.gov

The table below presents examples of azetidine-based ligands and their applications in asymmetric catalysis research.

Azetidine-Based Ligand/CatalystCatalyzed ReactionKey Research Findings
Chiral Azetidine-Derived LigandsFriedel-Crafts alkylations, Henry reactions, Michael-type reactionsProvide effective asymmetric induction. Their performance is often compared to aziridine and pyrrolidine analogues. birmingham.ac.ukresearchgate.net
Azetidine-based vicinal diamine-Palladium complexesSuzuki-Miyaura couplingEffective for coupling various aryl halides, including chlorides, at low catalyst loadings and temperatures ranging from room temperature to 100 °C. mdpi.com
Azetidine-Derived "AzePhenol" Dinuclear Zinc CatalystAsymmetric Michael additionCatalyzes the addition of 4-hydroxyl pyrones and 4-hydroxycoumarins to β,γ-unsaturated α-keto esters with up to 99% yield and 94% ee. nih.gov
Chiral N-substituted-azetidinyl(diphenylmethyl)methanolsDiethylzinc addition to aldehydesAchieved high levels of enantioselectivity for both aromatic and aliphatic aldehydes. researchgate.net
l-azetidine carboxylic acidAsymmetric α-amination of carbonylsUsed as an organocatalyst for the electrophilic amination of ketones and aldehydes. researchgate.net

Development of Novel Functional Materials Utilizing Azetidine Cores

The unique structural and chemical properties of the azetidine scaffold make it an attractive component for the design of novel functional materials. researchgate.netresearchgate.net The inherent strain in the four-membered ring can be harnessed to create materials with specific properties, including energetic materials. researchgate.netchemrxiv.org Research in this area explores the synthesis of diverse molecular architectures based on the azetidine core, such as fused, bridged, and spirocyclic systems. nih.govoregonstate.edu

One approach involves the synthesis and diversification of densely functionalized azetidine ring systems. researchgate.net Through various chemical transformations, a wide variety of molecular scaffolds can be accessed. nih.gov These scaffolds can then be evaluated for specific applications, for instance, in the development of lead-like molecules for targeting the central nervous system. oregonstate.edu

The visible-light-mediated aza Paternò-Büchi reaction is one synthetic strategy that has been employed to create functionalized azetidines. researchgate.netchemrxiv.org This photochemical approach has been used to synthesize novel azetidine-based energetic materials, where the stereochemistry of the azetidine core influences the physical properties of the resulting material. chemrxiv.org

While the direct incorporation of azetidine-based linkers into metal-organic frameworks (MOFs) is an emerging area, the principles of MOF design suggest their potential. MOFs are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers). nih.govrsc.org The properties of MOFs can be tuned by modifying these organic linkers. imperial.ac.ukresearchgate.netekb.eg The rigidity and defined geometry of azetidine scaffolds could offer new possibilities for designing MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

The table below summarizes research on the development of functional materials based on azetidine cores.

Material TypeSynthetic ApproachPotential ApplicationKey Research Findings
Fused, bridged, and spirocyclic azetidine systemsDiversification of densely functionalized azetidine coresCNS-focused lead-like librariesA 1976-membered library of spirocyclic azetidines has been synthesized on a solid phase. oregonstate.eduresearchgate.net
Azetidine-based energetic materialsVisible-light-mediated aza Paternò-Büchi reactionMelt-castable explosives, liquid propellant plasticizersThe regio- and stereochemistry of the azetidine derivatives influence their energetic properties, such as density, detonation pressure, and velocity. researchgate.netchemrxiv.org
Azetidine-containing polymersRing-opening polymerizationAntimicrobial surfacesAzetidinium functionalized polymers can be used for surface coating to create antimicrobial surfaces due to their cationic nature and reactivity. rwth-aachen.de
Poly(propylenimine)/silica (B1680970) compositesCationic ring-opening polymerization of azetidine and impregnation into mesoporous silicaCO2 captureThe branched poly(propylenimine) synthesized from azetidine can be incorporated into silica supports to create adsorbents for carbon dioxide. acs.org

Role of Azetidine Scaffolds in Advanced Organic Synthesis Research

Precursors for Complex Molecule Synthesis (e.g., Natural Product Analogs)

The inherent ring strain of the azetidine (B1206935) core in 1-(4-chloro-2-methylbenzyl)azetidine makes it an activated precursor for the synthesis of more complex molecular architectures, including analogs of natural products. The four-membered ring can undergo selective ring-opening reactions, providing access to a variety of functionalized acyclic or larger heterocyclic systems that are otherwise challenging to synthesize.

Key Research Findings:

Strain-Release Driven Reactions: The approximately 25.4 kcal/mol of ring strain in the azetidine ring is a thermodynamic driving force for ring-opening reactions. This stored energy can be harnessed to facilitate transformations that might not be favorable with less strained systems.

Synthesis of β-Amino Acid Derivatives: Azetidines can serve as compact and stereochemically defined precursors to β-amino acids, which are important components of many biologically active molecules, including natural products. The ring-opening of a substituted azetidine can yield a linear amino acid backbone with a defined substitution pattern.

Access to Polyfunctionalized Amines: The N-benzyl group, specifically the 4-chloro-2-methylbenzyl moiety, can be readily cleaved under various conditions, unmasking the secondary amine for further functionalization. This, combined with ring-opening strategies, allows for the synthesis of complex polyfunctionalized amines that are key intermediates in the synthesis of alkaloids and other natural product analogs.

Table 1: Representative Ring-Opening Reactions of Azetidinium Ions

NucleophileProduct TypePotential Application in Natural Product Analog Synthesis
Halides (e.g., I-)γ-HaloaminesPrecursors for larger nitrogen-containing heterocycles
Cyanide (CN-)γ-AminonitrilesIntermediates for the synthesis of alkaloids and amino acids
Thiolates (RS-)γ-AminosulfidesBuilding blocks for sulfur-containing natural product analogs
Azides (N3-)γ-AminoazidesPrecursors for vicinal diamines found in various natural products

Building Blocks in Combinatorial Chemistry and Library Design

The structural rigidity and defined exit vectors of the this compound scaffold make it an excellent building block for the construction of combinatorial libraries. Its three-dimensional nature is particularly valuable in drug discovery for exploring chemical space beyond flat aromatic systems.

Key Research Findings:

Scaffold for Diversity-Oriented Synthesis: The azetidine ring provides a rigid core from which substituents can be projected in well-defined spatial orientations. The 4-chloro and 2-methyl groups on the benzyl (B1604629) substituent, along with potential functionalization on the azetidine ring itself, offer multiple points for diversification.

Library Synthesis: Libraries of compounds based on the this compound scaffold can be rapidly assembled using parallel synthesis techniques. For instance, the secondary amine of the azetidine ring can be acylated or alkylated with a diverse set of reagents to generate a library of amides or tertiary amines.

Physicochemical Property Modulation: The presence of the chlorine atom and the methyl group on the benzyl ring influences the lipophilicity and steric profile of the molecule. In a library setting, variations at this position, along with modifications on the azetidine ring, allow for the fine-tuning of properties such as solubility and metabolic stability. A study on oxaliplatin (B1677828) derivatives demonstrated the synthesis and cytotoxic evaluation of complexes containing 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions, showcasing the utility of such scaffolds in generating libraries of bioactive compounds. researchgate.net

Table 2: Example of a Combinatorial Library Design Using a Substituted Azetidine Scaffold

ScaffoldR1 (at Azetidine-N)R2 (at Azetidine-C3)Resulting Library
This compoundAcyl chlorides (e.g., benzoyl chloride)-OH, -NH2, -COOHAmides
This compoundSulfonyl chlorides (e.g., tosyl chloride)-OH, -NH2, -COOHSulfonamides
This compoundAlkyl halides (e.g., benzyl bromide)-OH, -NH2, -COOHTertiary Amines

Scaffold Hopping and Bioisosteric Replacement Studies (focus on synthetic methodology and scaffold utility)

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties. The this compound scaffold can serve as both a starting point for scaffold hopping and as a bioisosteric replacement for other cyclic systems. nih.govresearchgate.netuniroma1.itrsc.org

Key Research Findings:

Azetidine as a Bioisostere: The compact and three-dimensional nature of the azetidine ring allows it to act as a bioisostere for larger, more flexible, or more lipophilic rings such as piperidine (B6355638) or even phenyl groups in certain contexts. This can lead to improved physicochemical properties and potentially novel intellectual property. nih.govresearchgate.netuniroma1.itrsc.org

Synthetic Utility in Scaffold Hopping: The reactivity of the azetidine ring enables its transformation into other heterocyclic systems. For example, ring-expansion reactions can convert an azetidine into a pyrrolidine (B122466) or a piperidine, providing a synthetic route to hop from one scaffold to another while retaining key pharmacophoric elements.

Modulation of Pharmacokinetic Properties: Replacing a larger scaffold with the smaller azetidine ring can lead to a decrease in molecular weight and lipophilicity, which are often desirable changes to improve the drug-like properties of a molecule. The specific substitution pattern of this compound provides additional handles to fine-tune these properties.

Table 3: Comparison of Azetidine with Other Common Scaffolds in the Context of Bioisosteric Replacement

ScaffoldApproximate Ring Size (atoms)Key Physicochemical FeaturesPotential Advantages as a Bioisostere
Azetidine4Strained, polar, 3DReduced lipophilicity, improved solubility, novel chemical space
Pyrrolidine5Less strained, polar, flexibleWell-established chemistry, common in natural products
Piperidine6Non-strained, polar, flexible chair/boat conformationsPrevalent in CNS drugs, diverse synthetic methodologies
Phenyl6Aromatic, planar, lipophilicRigid, predictable electronics, extensive known chemistry

Q & A

Basic: How can researchers optimize the synthetic yield of 1-(4-Chloro-2-methylbenzyl)azetidine?

Methodological Answer:
Optimization requires systematic screening of catalysts, ligands, and reaction conditions. For azetidine derivatives, NiBr₂ with L2 ligands (e.g., bipyridines) in toluene solvent has shown efficacy, achieving yields up to 63% via one-pot protocols . Additionally, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nucleophilic reagents) and temperature (60–80°C) minimizes side reactions like ring-opening. Monitoring intermediates via TLC or HPLC ensures reaction progress .

Basic: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl group position) and confirms azetidine ring integrity. For example, azetidine protons typically resonate at δ 3.2–4.1 ppm .
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ for C₁₁H₁₃ClN).
  • IR Spectroscopy: Detects functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in solid-state structures .

Advanced: How can researchers address low enantiomeric excess in catalytic asymmetric synthesis of azetidine derivatives?

Methodological Answer:
Low enantioselectivity often stems from competing reaction pathways. Computational modeling (DFT) identifies transition states and guides ligand design. For example, chiral phosphoric acid catalysts stabilize specific tautomers (e.g., thione vs. thiol) via hydrogen bonding, improving enantiomeric excess by 15–20% . Kinetic resolution using immobilized enzymes (e.g., lipases) further enhances selectivity in multi-step syntheses .

Advanced: What strategies improve functional group tolerance during azetidine functionalization?

Methodological Answer:

  • Protecting Groups: Use tert-butyloxycarbonyl (Boc) for azetidine nitrogen to prevent undesired alkylation .
  • Metal Catalysis: Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) tolerate aryl chlorides and esters .
  • Mild Conditions: Photoredox catalysis enables C–H functionalization without degrading sensitive groups like nitro or methoxy .

Advanced: How can researchers evaluate the blood-brain barrier (BBB) permeability of azetidine-containing compounds?

Methodological Answer:

  • In Silico Models: Predict logP (optimal range: 1–3) and polar surface area (<90 Ų) using tools like SwissADME .
  • In Vitro Assays: Use MDCK-MDR1 monolayers to measure permeability coefficients (Papp). Azetidine’s small ring size enhances BBB penetration compared to larger N-heterocycles .
  • In Vivo Tracking: Isotopic labeling (e.g., ¹⁴C) combined with LC-MS quantifies brain-to-plasma ratios in rodent models .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for azetidine derivatives?

Methodological Answer:

  • Cross-Validation: Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
  • Dynamic Effects: Variable-temperature NMR detects conformational changes (e.g., ring puckering) that alter splitting patterns .
  • Independent Synthesis: Reproduce disputed compounds using published protocols (e.g., Julia–Kocienski olefination) to confirm spectral assignments .

Advanced: What computational methods are effective for studying reaction mechanisms involving azetidine scaffolds?

Methodological Answer:

  • DFT Calculations: Model intermediates and transition states (e.g., B3LYP/6-31G* level) to identify rate-determining steps in ring-opening or cycloadditions .
  • MD Simulations: Track solvent effects and catalyst-substrate interactions in enantioselective reactions .
  • Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for new azetidine syntheses .

Advanced: How can researchers track azetidine incorporation into biological systems with high precision?

Methodological Answer:

  • Pulsed Isotopic Labeling: Use heavy lysine (¹³C₆) with azetidine derivatives in yeast cultures to quantify incorporation ratios via LC-MS/MS. This method reduces noise from endogenous metabolites .
  • Click Chemistry: Introduce alkyne-tagged azetidines for bioorthogonal conjugation with fluorescent probes (e.g., Alexa Fluor 488) in live-cell imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.